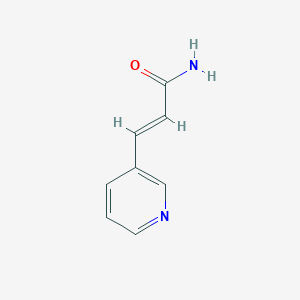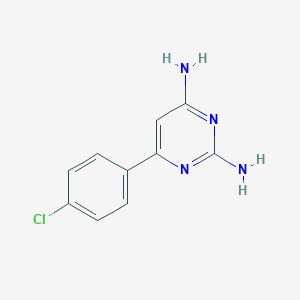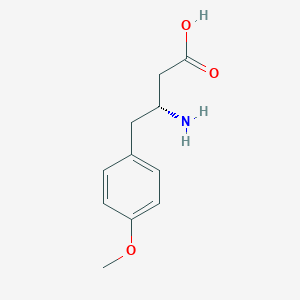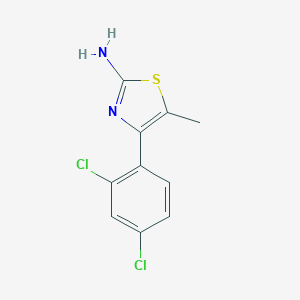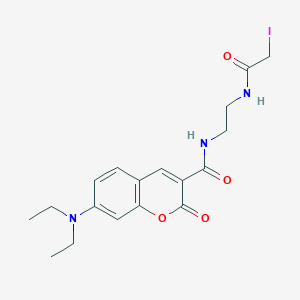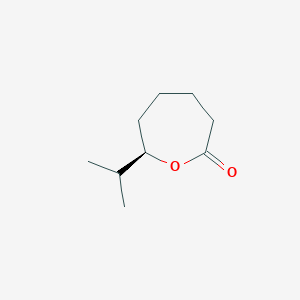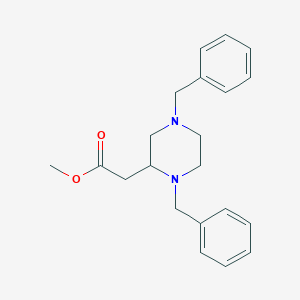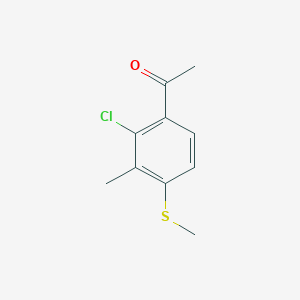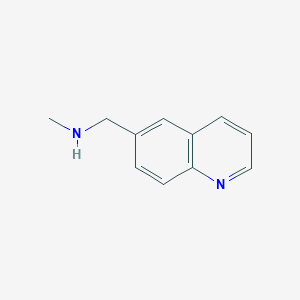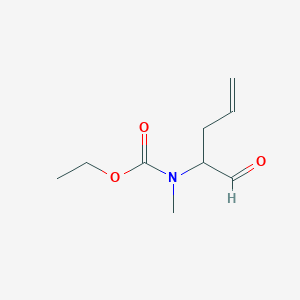
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate, also known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a wide range of applications in agriculture, forestry, and public health. Carbaryl is one of the most commonly used insecticides in the world, and its use has been the subject of much debate due to its potential impact on human health and the environment.
作用機序
Carbaryl works by inhibiting the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting cholinesterase, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate disrupts the transmission of nerve impulses, leading to a range of neurological effects. The exact mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is complex and is still not fully understood.
生化学的および生理学的効果
Carbaryl has a range of biochemical and physiological effects on the body. In addition to its neurotoxic effects, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to affect the immune system, the liver, and the kidneys. It has also been linked to changes in hormone levels and the development of certain cancers.
実験室実験の利点と制限
Carbaryl is a widely used insecticide, and its use in laboratory experiments has several advantages. It is readily available, relatively inexpensive, and has a well-known mechanism of action. However, the use of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate in laboratory experiments is also limited by its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several areas of future research that could help to improve our understanding of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on human health and the environment. These include:
1. Further studies on the mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on the nervous system.
2. Studies on the long-term effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate exposure on human health, including the development of cancer and other chronic diseases.
3. Development of new insecticides that are less toxic and have a lower impact on the environment.
4. Studies on the environmental impact of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides, including their effects on non-target species and the ecosystem as a whole.
5. Development of new methods for detecting Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides in the environment, including in soil and water samples.
Conclusion
Carbaryl is a widely used insecticide that has been the subject of much scientific research. While it has several advantages for use in laboratory experiments, its potential impact on human health and the environment is a cause for concern. Further research is needed to better understand the effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and to develop new insecticides that are less toxic and have a lower impact on the environment.
合成法
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of ethyl alcohol. The reaction produces Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate as the main product, along with some impurities. The synthesis of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is a complex process that requires careful control of the reaction conditions to ensure the purity of the final product.
科学的研究の応用
Carbaryl has been the subject of extensive scientific research due to its widespread use and potential impact on human health and the environment. Studies have shown that Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate can have a range of effects on the environment, including toxicity to aquatic organisms and birds. In addition, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to have neurotoxic effects on humans and animals, and it has been linked to developmental and reproductive problems in some species.
特性
CAS番号 |
171860-34-7 |
|---|---|
製品名 |
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-6-8(7-11)10(3)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
InChIキー |
WGUIIDAOZZLLOB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=O |
正規SMILES |
CCOC(=O)N(C)C(CC=C)C=O |
同義語 |
Carbamic acid, (1-formyl-3-butenyl)methyl-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



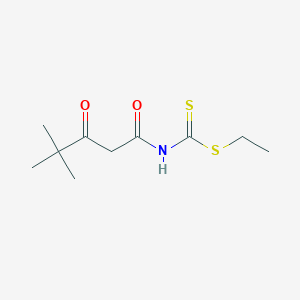
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
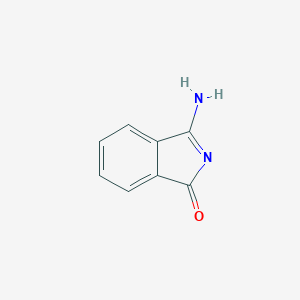
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
